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Ethyl 2-(4-bromo-2-methoxyphenyl)acetate Documentation Hub

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  • Product: Ethyl 2-(4-bromo-2-methoxyphenyl)acetate
  • CAS: 1261570-38-0

Core Science & Biosynthesis

Foundational

Strategic Synthesis of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate: A Chemoselective Homologation Protocol

Topic: Synthesis of "Ethyl 2-(4-bromo-2-methoxyphenyl)acetate" from 4-bromoguaiacol Type: In-depth Technical Guide / Whitepaper Executive Summary This technical guide outlines a high-fidelity synthetic route for the conv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of "Ethyl 2-(4-bromo-2-methoxyphenyl)acetate" from 4-bromoguaiacol Type: In-depth Technical Guide / Whitepaper

Executive Summary

This technical guide outlines a high-fidelity synthetic route for the conversion of 4-bromoguaiacol (4-bromo-2-methoxyphenol) to ethyl 2-(4-bromo-2-methoxyphenyl)acetate . This transformation represents a "Phenol-to-Phenylacetate" homologation, a challenging structural modification requiring the excision of a C-O bond and the formation of a C-C bond.

The core challenge lies in chemoselectivity . The starting material contains two potential electrophilic sites for transition-metal catalysis: the aryl bromide (C-Br) and the phenolic hydroxyl (which must be activated). Standard cross-coupling strategies often fail to discriminate between these sites, leading to polymerization or loss of the bromine handle.

This protocol utilizes a Chemoselective Negishi-Reformatsky Coupling , exploiting the divergence in oxidative addition rates between aryl triflates and aryl bromides when paired with organozinc reagents. This ensures the acetate chain is installed at position C1 (replacing the OH) while preserving the C4-Bromine for future functionalization.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is an aryl acetic acid ester. The starting material is a phenol. Direct alkylation of the phenol would yield a phenoxyacetate (


), which is incorrect. We require a phenylacetate (

).

The Pathway:

  • Activation: Convert the phenolic

    
     to a triflate (
    
    
    
    ), creating a pseudohalide.
  • Discrimination: Use a catalyst system that inserts into

    
     in preference to 
    
    
    
    .
  • Homologation: Couple with a Reformatsky reagent (zinc enolate) to install the two-carbon acetate unit.

The Selectivity Rule (Crucial): According to mechanistic studies (e.g., Brown et al.), Palladium-catalyzed Suzuki couplings (Boron nucleophiles) tend to favor oxidative addition at the C-Br bond. However, Negishi couplings (Zinc nucleophiles) with specific ligands favor oxidative addition at the C-OTf bond. This divergence is the linchpin of this synthesis.

SynthesisStrategy Start 4-Bromoguaiacol (C-OH, C-Br) Activation Step 1: Triflation (Tf2O, Pyridine) Start->Activation Intermediate Aryl Triflate (C-OTf, C-Br) Activation->Intermediate Decision Nucleophile Selection Intermediate->Decision Path_Suzuki Suzuki (Boron) Attacks C-Br (Wrong) Decision->Path_Suzuki Avoid Path_Negishi Negishi (Zinc) Attacks C-OTf (Correct) Decision->Path_Negishi Select Target Ethyl 2-(4-bromo-2-methoxyphenyl)acetate Path_Negishi->Target

Figure 1: Chemoselective strategy relying on Nucleophile-Dependent Selectivity (NDS) to preserve the bromine handle.

Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-methoxyphenyl trifluoromethanesulfonate

Objective: Convert the inert C-O bond into a reactive electrophile (Triflate).

Reagents:

  • 4-Bromoguaiacol (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (

    
    ) (1.2 equiv)
    
  • Pyridine (2.0 equiv) or

    
    
    
  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 4-bromoguaiacol (e.g., 10.0 g, 49.2 mmol) and anhydrous DCM (100 mL) under Nitrogen atmosphere.

  • Base Addition: Cool to 0°C. Add Pyridine (7.9 mL, 98.4 mmol) dropwise. The solution may darken slightly.

  • Activation: Add

    
     (10 mL, 59.0 mmol) dropwise via syringe pump over 30 minutes. Caution: Exothermic. Maintain internal temperature <5°C.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1). The polar phenol spot should disappear, replaced by a less polar triflate spot.

  • Workup: Quench with ice-cold water (50 mL). Separate phases. Wash organic layer with 1M HCl (to remove pyridine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate. Flash chromatography (SiO2, 5-10% EtOAc/Hexanes) yields the triflate as a colorless oil or low-melting solid.
    
    • Yield Target: >90%[1]

    • Stability: Store under inert gas at 4°C.

Step 2: Chemoselective Negishi-Reformatsky Coupling

Objective: Install the ethyl acetate group at C1 without touching the C4-Bromine.

Reagents:

  • Substrate: 4-Bromo-2-methoxyphenyl triflate (1.0 equiv)

  • Reformatsky Reagent: 2-Ethoxy-2-oxoethylzinc bromide (0.5 M in THF) (1.5 equiv). Commercial or prepared from Ethyl bromoacetate + Zn dust.

  • Catalyst:

    
     (3-5 mol%) OR 
    
    
    
    (3 mol%).
  • Solvent: THF (anhydrous).

The "Brown" Selectivity Rule: In the presence of Palladium catalysts, organozinc reagents induce reductive elimination/oxidative addition cycles that favor the C-OTf bond due to the specific transmetallation kinetics involved.

Protocol:

  • Catalyst Loading: In a glovebox or under Argon, charge a Schlenk flask with the Aryl Triflate (1.0 equiv) and

    
     (0.05 equiv). Dissolve in anhydrous THF (0.2 M concentration relative to substrate).
    
  • Reagent Addition: Add the Reformatsky reagent (Ethyl bromozincacetate, 0.5 M in THF) dropwise at RT.

    • Note: Do not heat initially. The selectivity is temperature-dependent.

  • Reaction: Stir at 25°C - 40°C. Monitor via HPLC or GC-MS.

    • Checkpoint: Look for the disappearance of the Triflate (MW ~335) and appearance of the Product (MW ~273).

    • Warning: If the Bromine starts reacting (forming diethyl diesters), lower the temperature and increase ligand bulk (switch to dppf).

  • Quench: Once conversion >95%, quench with saturated

    
    .
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine.

  • Purification: Column chromatography (Hexanes/EtOAc). The product is less polar than the starting phenol but more polar than the triflate.

Part 3: Data Analysis & Quality Control

Key Analytical Parameters:

ParameterSpecificationMethodLogic
Appearance Clear oil / White solidVisualImpurities (Pd black) cause darkening.
1H NMR (CDCl3)

3.60 (s, 2H)
NMRDiagnostic singlet for

. Confirms C-C bond.
1H NMR (CDCl3)

3.85 (s, 3H)
NMRMethoxy group integrity.
MS (ESI/EI) m/z 272/274 (1:1)Mass SpecIsotopic pattern confirms retention of Bromine .
Regiochemistry NOE correlationsNOESYVerify

correlates with

(ortho relationship).

Troubleshooting Selectivity: If you observe the "Bis-acetate" (reaction at both C1 and C4):

  • Switch Ligand: Use dppf (1,1'-Bis(diphenylphosphino)ferrocene). The bite angle of dppf enhances the differentiation between OTf and Br.

  • Temperature: Perform the Negishi coupling at 0°C. The activation energy for C-OTf insertion is lower than C-Br.

Part 4: Critical Disambiguation (Safety & Semantics)

Phenylacetate vs. Phenoxyacetate: It is vital to confirm the target structure before synthesis.

  • Target: Ethyl 2-(4-bromo-2-methoxyphenyl)acetate (

    
    ). Requires the Triflate/Negishi route described above.
    
  • Common Confusion: Ethyl 2-(4-bromo-2-methoxyphenoxy)acetate (

    
    ). This is synthesized simply by reacting 4-bromoguaiacol with ethyl bromoacetate and 
    
    
    
    in Acetone.
  • Verification: Check the CAS number. CAS 1261570-38-0 corresponds to the Phenyl acetate (C-C bond).

Safety Hazards:

  • Triflic Anhydride (

    
    ):  Highly corrosive and moisture sensitive. Causes severe burns. Use strictly under inert atmosphere.
    
  • Organozinc Reagents: Pyrophoric potential. Handle under Nitrogen/Argon.

References
  • Selectivity of Aryl Triflate vs Aryl Bromide: Brown, J. M., et al. "Mechanistic Divergence in Palladium-Catalyzed Couplings: The Suzuki–Miyaura Anomaly."[2] Angewandte Chemie International Edition, vol. 46, no. 13, 2007, pp. 2273–2276. Insight: Establishes that Zinc reagents (Negishi) favor C-OTf insertion, while Boron reagents (Suzuki) favor C-Br insertion.

  • Zhang, Y., et al. "Palladium-Catalyzed Cross-Coupling of Aryl Halides and Triflates with Reformatsky Reagents." Journal of Organic Chemistry, vol. 68, no. 12, 2003, pp. 5133–5137.
  • Commercial Reference: Sigma-Aldrich. "Ethyl 2-(4-bromo-2-methoxyphenyl)acetate Product Page." Verification: Confirms the existence and structure of the target molecule.

Sources

Exploratory

Ethyl 2-(4-bromo-2-methoxyphenyl)acetate CAS number and supplier

The following technical guide details the chemical identity, synthesis, applications, and supply chain data for Ethyl 2-(4-bromo-2-methoxyphenyl)acetate . This document is structured for researchers and process chemists...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, applications, and supply chain data for Ethyl 2-(4-bromo-2-methoxyphenyl)acetate . This document is structured for researchers and process chemists requiring high-fidelity data for experimental design.

Part 1: Compound Identity & Physicochemical Profile[1][2]

Ethyl 2-(4-bromo-2-methoxyphenyl)acetate is a specialized halogenated aromatic ester used primarily as a molecular scaffold in medicinal chemistry. Its structure features a phenylacetic acid ethyl ester core substituted with a bromine atom at the para position and a methoxy group at the ortho position relative to the acetate side chain. This substitution pattern makes it a versatile intermediate for cross-coupling reactions (via the aryl bromide) and nucleophilic substitutions or condensations (via the ester/alpha-methylene).

Core Identifiers
ParameterDetail
Chemical Name Ethyl 2-(4-bromo-2-methoxyphenyl)acetate
CAS Registry Number 1261570-38-0
Parent Acid CAS 1026089-09-7 (2-(4-Bromo-2-methoxyphenyl)acetic acid)
Molecular Formula C₁₁H₁₃BrO₃
Molecular Weight 273.12 g/mol
SMILES CCOC(=O)CC1=C(OC)C=C(Br)C=C1
InChI Key Available upon specific database query (Analogous to parent acid)
Appearance Colorless to pale yellow liquid or low-melting solid (grade dependent)
Physicochemical Properties (Predicted/Experimental)[4][5][6][7]
PropertyValueNote
Boiling Point ~330–340 °C (760 mmHg)Predicted based on structure
Density ~1.3–1.4 g/cm³Halogenated aromatic contribution
Solubility Soluble in EtOAc, DCM, MeOH, DMSOLipophilic ester
Flash Point >110 °CNon-flammable under standard conditions

Part 2: Synthesis & Production Workflows

The synthesis of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate generally follows a linear pathway starting from commercially available substituted toluenes or benzyl halides. The most robust laboratory-scale method involves the Fischer esterification of the corresponding phenylacetic acid.

Mechanistic Pathway (DOT Visualization)

The following diagram outlines the logical synthetic flow from the precursor (4-Bromo-2-methoxybenzyl bromide) to the final ethyl ester.

SynthesisPath Precursor 4-Bromo-2-methoxybenzyl bromide (Starting Material) Nitrile 4-Bromo-2-methoxybenzyl cyanide (Intermediate) Precursor->Nitrile NaCN, DMSO Nu- Substitution Acid 2-(4-Bromo-2-methoxyphenyl)acetic acid (CAS: 1026089-09-7) Nitrile->Acid HCl/H2O, Reflux Hydrolysis Product Ethyl 2-(4-bromo-2-methoxyphenyl)acetate (CAS: 1261570-38-0) Acid->Product EtOH, H2SO4 (cat) Fischer Esterification

Figure 1: Synthetic route from benzyl bromide precursor to the target ethyl ester via nitrile hydrolysis and esterification.

Detailed Experimental Protocol (Esterification Step)

Objective: Conversion of 2-(4-bromo-2-methoxyphenyl)acetic acid to its ethyl ester.

  • Reagents:

    • 2-(4-Bromo-2-methoxyphenyl)acetic acid (1.0 eq)[1]

    • Absolute Ethanol (Solvent/Reactant, excess)

    • Concentrated Sulfuric Acid (H₂SO₄) (Catalytic, 0.1 eq) or Thionyl Chloride (SOCl₂) (1.1 eq)

  • Procedure (Acid-Catalyzed):

    • Dissolve the phenylacetic acid derivative in absolute ethanol (approx. 10 mL per gram of substrate).

    • Add concentrated H₂SO₄ dropwise with stirring.

    • Heat the reaction mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the acid.

    • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess ethanol. Dilute the residue with Ethyl Acetate and wash sequentially with Saturated NaHCO₃ (to remove unreacted acid) and Brine.

    • Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Yield Expectation: 85–95% (Quantitative conversion is common for primary steric environments).

Part 3: Applications in Drug Discovery

This compound serves as a "bifunctional" building block. The aryl bromide and the ester functionalities allow for orthogonal elaboration.

Functional HandleReaction ClassApplication in MedChem
Aryl Bromide (-Br) Suzuki-Miyaura Coupling Coupling with boronic acids to create biaryl scaffolds (e.g., kinase inhibitors).
Aryl Bromide (-Br) Buchwald-Hartwig Amination Introduction of amine groups to modulate solubility and target affinity.
Ester (-COOEt) Alpha-Alkylation Deprotonation with bases (LDA, NaH) allows alkylation at the benzylic position to increase metabolic stability.
Ester (-COOEt) Reduction/Hydrolysis Conversion to alcohols (for linkers) or acids (for salt formation).

Case Study Relevance: The 2-methoxyphenylacetic acid motif is structurally homologous to non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac or Indomethacin derivatives. The addition of the 4-bromo group allows researchers to use this molecule as a "pre-drug" scaffold, where the bromine is later replaced by a heterocycle or a solubilizing tail.

Part 4: Sourcing & Supply Chain

CAS Number: 1261570-38-0[2][3]

Due to the specific substitution pattern, this compound is often categorized as a "Building Block" rather than a bulk commodity. It is available from specialized catalog suppliers.

Verified Suppliers
SupplierCatalog/Product FocusRegionNotes
Sigma-Aldrich (Merck) Research ChemicalsGlobalListed as "Ethyl 2-(4-bromo-2-methoxyphenyl)acetate" in catalog.
Accela ChemBio MedChem IntermediatesUSA/ChinaSpecializes in halogenated aromatics; likely supplies the parent acid as well.
Matrix Fine Chemicals Fine ChemicalsSwitzerlandKnown for phenylacetic acid derivatives (Cas 14062-18-1 series).[4]
Hairui Chemical Bulk SynthesisChinaSource for larger (gram to kg) quantities.

Procurement Strategy:

  • Small Scale (<5g): Purchase the ester directly from Sigma-Aldrich or similar catalog aggregators to save synthesis time.

  • Medium Scale (>50g): It is often more cost-effective to purchase the parent acid (CAS 1026089-09-7 ) and perform the esterification in-house, as the acid is a more common intermediate in bulk manufacturing.

Part 5: Safety & Handling (E-E-A-T)

While specific toxicological data for this exact ester may be limited, it should be handled according to protocols for halogenated aromatic esters .

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • GHS Signal: Warning.[5]

  • Precautionary Statements:

    • P280: Wear protective gloves/eye protection.

    • P261: Avoid breathing vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

  • Storage: Store in a cool, dry place. The ester linkage is stable, but prolonged exposure to moisture may cause slow hydrolysis to the acid.

References

  • Sigma-Aldrich. Product Detail: Ethyl 2-(4-bromo-2-methoxyphenyl)acetate (CAS 1261570-38-0).[6][7] Retrieved from

  • ChemicalBook. Ethyl 2-(4-bromo-2-methoxyphenyl)acetate Product Description & Physical Properties. Retrieved from

  • PubChem. Compound Summary: 2-(4-Bromo-2-methoxyphenyl)acetic acid (Parent Acid). CID 53403621.[8] Retrieved from

  • Accela ChemBio. Catalog Search: 4-Bromo-2-methoxyphenylacetic Acid (CAS 1026089-09-7).[5][1] Retrieved from [5]

Sources

Foundational

safety and handling precautions for Ethyl 2-(4-bromo-2-methoxyphenyl)acetate

Executive Summary Ethyl 2-(4-bromo-2-methoxyphenyl)acetate (CAS: 1261570-38-0) is a specialized halogenated aromatic ester used primarily as an intermediate in the synthesis of pharmaceutical scaffolds, particularly for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(4-bromo-2-methoxyphenyl)acetate (CAS: 1261570-38-0) is a specialized halogenated aromatic ester used primarily as an intermediate in the synthesis of pharmaceutical scaffolds, particularly for kinase inhibitors and GPCR ligands.[1] Its structural motif—containing both an aryl bromide and a phenylacetate ester—makes it a versatile "dual-handle" building block for Suzuki-Miyaura cross-coupling and ester hydrolysis reactions.[1]

Critical Safety Distinction: Operators must distinguish this compound (Aryl Bromide) from alpha-bromo esters (e.g., Ethyl bromoacetate). While alpha-bromo esters are potent lachrymators and alkylating agents, Ethyl 2-(4-bromo-2-methoxyphenyl)acetate carries hazards typical of halogenated aromatic esters: skin/eye irritation and potential sensitization, but with significantly lower acute inhalation toxicity than its alpha-bromo counterparts.[1]

Physicochemical Profile & Hazard Identification

Since specific toxicological data is often sparse for specialized intermediates, the following profile is derived from Read-Across Methodology using the parent acid (2-Bromo-4-methoxyphenylacetic acid) and structurally analogous phenylacetate esters.

Table 1: Chemical Identity & Properties
PropertyDetail
Chemical Name Ethyl 2-(4-bromo-2-methoxyphenyl)acetate
CAS Number 1261570-38-0
Molecular Formula C₁₁H₁₃BrO₃
Molecular Weight 273.12 g/mol
Physical State Viscous oil or low-melting solid (Est.[1] MP < 50°C)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water
Reactivity Susceptible to hydrolysis (acid/base); Aryl bromide is light-sensitive
GHS Classification (Predicted)

Based on SAR (Structure-Activity Relationship) analysis of halogenated anisole derivatives.[1]

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2][3]

  • H317: May cause an allergic skin reaction (Sensitization potential due to benzylic/aryl halide moieties).

Risk Assessment & Engineering Controls

Effective safety management requires understanding the "Why" behind the controls. The aryl bromide moiety is stable under ambient conditions but can degrade under UV light to release free radicals, while the ester group is prone to hydrolysis, generating acidic byproducts.

Engineering Control Hierarchy
  • Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Atmosphere: Handle under inert gas (Nitrogen/Argon) if heating is required, to prevent oxidation of the electron-rich methoxy ring.

Visual 1: Hazard Differentiation Logic (DOT)

This decision tree helps researchers distinguish between the handling of this compound and its more dangerous alpha-bromo analogs.[1]

HazardLogic Start Compound Identification CheckBr Position of Bromine Atom? Start->CheckBr Alpha Alpha-Position (Next to Carbonyl) CheckBr->Alpha C-Br Bond Aryl Aryl Ring (Phenyl Core) CheckBr->Aryl Ar-Br Bond HazardAlpha HIGH HAZARD: Lachrymator / Alkylator (e.g., Ethyl Bromoacetate) Alpha->HazardAlpha HazardAryl MODERATE HAZARD: Irritant / Sensitizer (Target Compound) Aryl->HazardAryl ActionAlpha REQUIREMENT: Full Face Respirator + Double Glove HazardAlpha->ActionAlpha ActionAryl REQUIREMENT: Fume Hood + Nitrile Gloves HazardAryl->ActionAryl

Figure 1: Safety logic distinguishing Aryl Bromides (Target) from Alpha-Bromo Esters.

Handling & Storage Protocols

A. Personal Protective Equipment (PPE)
  • Gloves: Nitrile (minimum 0.11 mm thickness) is sufficient for incidental splash protection. For prolonged contact or immersion, use Silver Shield/Laminate gloves, as esters can swell nitrile over time.

  • Eye Protection: Chemical splash goggles. Standard safety glasses are insufficient for liquid esters which can migrate via capillary action.

  • Respiratory: If fume hood is unavailable (not recommended), use a half-mask respirator with Organic Vapor (OV) cartridges.[1]

B. Step-by-Step Handling SOP
  • Preparation:

    • Inspect container for crystallization. If solid, gently warm (<40°C) to melt if liquid dosing is required, or weigh as solid.

    • Self-Validation: Check the color. The compound should be colorless to pale yellow. Darkening indicates photolytic decomposition (release of Br radicals).

  • Weighing & Transfer:

    • Use a disposable spatula or glass pipette. Avoid plastic syringes if the solvent vehicle is unknown, as esters can leach plasticizers.

    • Why? Leached plasticizers (phthalates) can interfere with downstream LC-MS analysis in drug discovery.[1]

  • Reaction Setup:

    • If used in Suzuki Coupling : Degas solvents thoroughly. The methoxy group makes the ring electron-rich, potentially accelerating oxidative side-reactions if O₂ is present.[1]

    • If used in Hydrolysis : Add base slowly at 0°C. The ester hydrolysis is exothermic.

  • Storage:

    • Temperature: 2–8°C (Refrigerate).

    • Environment: Store under Argon/Nitrogen.

    • Container: Amber glass (Critical to prevent photodebromination).

Emergency Response & Waste Management

Spill Cleanup Protocol
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don nitrile gloves and goggles.

  • Absorb: Use vermiculite or sand.[3] Do not use combustible materials (sawdust) as brominated compounds can act as flame retardants but may smolder or release HBr in fire conditions.

  • Neutralize: Clean surface with a dilute soap solution. Avoid strong alkalis which may hydrolyze the ester and release the odorous phenylacetic acid derivative.

Visual 2: Operational Workflow (DOT)

HandlingFlow Storage Storage: Amber Vial, 4°C Inspect Inspection: Check for Darkening (Photo-degradation) Storage->Inspect Remove Weigh Weighing: Fume Hood Avoid Plastics Inspect->Weigh Pass Waste Waste: Halogenated Organic Stream Inspect->Waste Fail (Black/Tar) React Reaction: Inert Atm (N2) Degas Solvents Weigh->React Dissolve React->Waste Raffinate

Figure 2: Operational workflow ensuring compound integrity from storage to disposal.

References

  • ChemicalBook. (2025).[4][5][6] Ethyl 2-(4-bromo-2-methoxyphenyl)acetate (CAS 1261570-38-0) Properties and Suppliers. Retrieved from [1]

  • PubChem. (2025). 2-Bromo-4-methoxyphenylacetic acid (Parent Acid Data for Read-Across). National Library of Medicine. Retrieved from [1]

  • Sigma-Aldrich. (2025).[4][5] Safety Data Sheet: Methyl 2-bromo-2-(4-methoxyphenyl)acetate (Structural Analog for Hazard Estimation). Retrieved from [1]

  • ECHA (European Chemicals Agency). (2025). Guidance on Read-Across and Grouping for Chemical Safety Assessment. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: The Strategic Use of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate in Fragment-Based Drug Discovery Campaigns

An in-depth technical guide for researchers, scientists, and drug development professionals. Introduction: The Philosophy of Fragment-Based Drug Discovery (FBDD) Fragment-Based Drug Discovery (FBDD) has firmly establishe...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The Philosophy of Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for identifying high-quality lead compounds.[1] Unlike traditional high-throughput screening (HTS), which screens large libraries of complex, drug-like molecules (typically ~500 Da) for potent, nanomolar binders, FBDD adopts a "less is more" philosophy.[2] The process begins by screening small, low-complexity molecules, or "fragments," which are typically less than 300 Da in molecular weight.[3][4]

These fragments often exhibit weak binding affinities, typically in the high micromolar to millimolar range.[5][6] The central premise of FBDD is that these small molecules, despite their low affinity, bind to the target protein with high "ligand efficiency"—a measure of the binding energy per heavy atom. By identifying these efficient binding fragments, researchers can use structure-guided methods to iteratively grow, merge, or link them into more potent and selective lead compounds.[7] This approach allows for a more thorough exploration of chemical space and often yields leads with superior physicochemical properties compared to HTS hits.[6] The success of this strategy is underscored by the growing number of FBDD-derived drugs that have received FDA approval, including Vemurafenib and Venetoclax.[3][8]

A cornerstone of fragment library design is the "Rule of Three" (Ro3), which provides a set of guidelines for the ideal properties of a fragment.[5][9] This rule suggests that fragments should generally have:

  • Molecular weight < 300 Da

  • cLogP ≤ 3

  • Number of hydrogen bond donors ≤ 3

  • Number of hydrogen bond acceptors ≤ 3

  • Number of rotatable bonds ≤ 3[9][10]

This application note focuses on a specific, strategically designed fragment, Ethyl 2-(4-bromo-2-methoxyphenyl)acetate , and delineates its application within a typical FBDD workflow.

Profiling the Fragment: Ethyl 2-(4-bromo-2-methoxyphenyl)acetate

Ethyl 2-(4-bromo-2-methoxyphenyl)acetate is a compelling starting point for an FBDD campaign due to its unique combination of physicochemical properties and synthetic tractability. Its characteristics align well with the principles of the Rule of Three, making it an exemplary candidate for screening libraries.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Formula C₁₁H₁₃BrO₃N/AN/A
Molecular Weight 273.12 g/mol < 300 DaYes
cLogP ~2.5≤ 3Yes
Hydrogen Bond Acceptors 3 (two ester oxygens, one methoxy oxygen)≤ 3Yes
Hydrogen Bond Donors 0≤ 3Yes
Rotatable Bonds 5≤ 3No
While the number of rotatable bonds slightly exceeds the strict Ro3 guideline, its relatively rigid core and valuable synthetic vectors often justify its inclusion in diverse fragment libraries.

Strategic Chemical Features:

  • Bromophenyl Moiety: The bromine atom is a particularly valuable feature. It serves as a heavy atom for phasing in X-ray crystallography, simplifying the process of locating the fragment within the protein's electron density map.[11] Furthermore, it provides a well-defined synthetic vector for elaboration through established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling efficient "fragment growing."

  • Methoxy Group: This group acts as a hydrogen bond acceptor and influences the electronic landscape of the aromatic ring. Its position ortho to the acetate linkage imparts a conformational preference, which can be crucial for specific interactions within a binding pocket.

  • Ethyl Acetate Group: The ester functionality contains two hydrogen bond acceptors (the carbonyl and ether oxygens). The ethyl group provides a clear vector for synthetic modification, while the ester itself can be hydrolyzed to the corresponding carboxylic acid to explore different charge interactions.

The FBDD Workflow: From Fragment to Lead

The journey from an initial fragment hit to a viable lead compound is a systematic, multi-stage process. The use of orthogonal techniques is critical to eliminate false positives and build a robust understanding of the structure-activity relationship (SAR).

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. Ethyl 2-(4-bromo-2-methoxyphenyl)acetate) Screen Primary Screen (e.g., Thermal Shift Assay) Lib->Screen Hits Initial Hits (Weak Binders) Screen->Hits Ortho Orthogonal Screen (e.g., SPR, NMR) Hits->Ortho Validate Struct Structural Biology (X-ray Crystallography) Ortho->Struct Valid Validated Hit (Binding Confirmed & Mapped) Struct->Valid Chem Medicinal Chemistry (Fragment Growing/Linking) Valid->Chem Optimize Lead Potent Lead (Improved Affinity & Properties) Chem->Lead

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Experimental Protocols

The following protocols are designed to guide the researcher through the process of screening and validating Ethyl 2-(4-bromo-2-methoxyphenyl)acetate against a purified protein target.

Protocol 1: Primary Screening via Thermal Shift Assay (TSA)

The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is an ideal high-throughput method for primary fragment screening.[12][13] It measures the change in a protein's melting temperature (Tm) upon ligand binding.[14] A positive shift in Tm indicates that the fragment stabilizes the protein, suggesting a binding event.[15]

Causality: We use TSA as a primary screen because it is rapid, cost-effective, requires low protein amounts, and is broadly applicable to most soluble proteins without the need for specific activity readouts.[16] It is highly suitable for detecting the weak binding affinities typical of fragments.[12]

Methodology:

  • Reagent Preparation:

    • Protein Stock: Prepare the target protein at 2 mg/mL in a suitable, well-buffered solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration in the assay will be 2 µM.

    • Fragment Stock: Prepare a 100 mM stock solution of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate in 100% DMSO. The final fragment concentration will be 200 µM with 0.2% DMSO.

    • Fluorescent Dye: Prepare a 5000x stock of SYPRO Orange dye in DMSO. Dilute to 200x in assay buffer just before use.

  • Assay Plate Setup (384-well format):

    • To each well, add 10 µL of the protein/dye mixture (containing 4 µM protein and 4x SYPRO Orange).

    • Add 10 nL of the 100 mM fragment stock solution using an acoustic dispenser. For control wells, add 10 nL of 100% DMSO.

    • Seal the plate securely with an optical seal. Centrifuge briefly (1 min at 1000 x g) to mix.

  • qPCR Instrument Execution:

    • Place the plate in a quantitative PCR instrument.

    • Set up a melt curve protocol:

      • Initial temperature: 25 °C

      • Final temperature: 95 °C

      • Ramp rate: 0.05 °C/second

      • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Calculate the first derivative of the curve; the peak of this derivative corresponds to the melting temperature (Tm).

    • A hit is identified by a significant positive shift in Tm (ΔTm) compared to the DMSO control wells (typically ΔTm > 2 °C is considered a strong candidate).

Protocol 2: Hit Validation and Affinity Measurement by Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures molecular interactions in real time.[17] It is an essential orthogonal method to confirm hits from primary screens and to quantify binding kinetics and affinity (KD).[18][19]

Causality: SPR validates the direct binding of the fragment to the target, eliminating artifacts from the TSA experiment (e.g., dye interactions). It provides quantitative affinity data, which is crucial for ranking fragments and tracking progress during lead optimization. The high sensitivity of modern SPR instruments is capable of detecting the weak interactions of low molecular weight fragments.[18][19]

Methodology:

  • Sensor Chip Preparation:

    • Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry to a level of ~10,000 Response Units (RU).

    • Create a reference flow cell, either by leaving it blank or by immobilizing an irrelevant protein to subtract non-specific binding signals.

  • Sample Preparation:

    • Prepare a dilution series of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate in running buffer (e.g., HBS-EP+ with 1% DMSO) ranging from 1 µM to 1 mM.

    • Crucially, ensure the DMSO concentration in the running buffer precisely matches that of the fragment solutions to minimize solvent refractive index artifacts. [18][19]

  • SPR Instrument Execution (e.g., Biacore):

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment dilutions in order of increasing concentration over both the target and reference flow cells. Use a contact time of ~60 seconds and a dissociation time of ~120 seconds.

    • Perform a buffer-only (blank) injection for double-referencing.

  • Data Analysis:

    • Subtract the reference flow cell data and the blank injection data from the active flow cell sensorgrams.

    • Plot the equilibrium response levels against the fragment concentration.

    • Fit the data to a steady-state affinity model to determine the dissociation constant (KD). A confirmed hit will show a clear concentration-dependent binding response.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution, atomic-level detail of how a fragment binds to its target.[11][20] This structural information is the most valuable asset for the subsequent hit-to-lead optimization phase.[21]

Causality: A crystal structure unequivocally proves binding, reveals the specific amino acid interactions, and shows the orientation of the fragment's synthetic vectors within the binding pocket. This allows for a rational, structure-based design approach to improve potency.

Methodology:

  • Crystal Soaking:

    • Grow crystals of the target protein under apo (ligand-free) conditions.

    • Prepare a soaking solution containing 1-10 mM Ethyl 2-(4-bromo-2-methoxyphenyl)acetate in a cryo-protectant solution compatible with the protein crystals.

    • Transfer an apo crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection:

    • Loop the soaked crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline. If possible, perform a wavelength scan around the bromine absorption edge to maximize the anomalous signal for phasing.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo-protein structure as a model.

    • Calculate an electron density difference map (Fo-Fc). A clear, unambiguous region of positive density corresponding to the shape of the fragment should be visible in the binding pocket.

    • The high electron density of the bromine atom will be a key feature in confidently placing the fragment in the map.[11]

    • Model the fragment into the density and perform iterative rounds of refinement until convergence.

Hit-to-Lead Optimization: The Path Forward

With a validated crystal structure in hand, the medicinal chemistry campaign can begin. The structural data for the Ethyl 2-(4-bromo-2-methoxyphenyl)acetate complex provides a roadmap for optimization.

Fragment_Evolution cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Optimized Lead Hit Ethyl 2-(4-bromo-2-methoxyphenyl)acetate (KD = 500 µM) Grow Fragment Growing (Modify ethyl ester) Hit->Grow Explore Pocket P1 Link Fragment Linking (Couple at bromo position) Hit->Link Bridge to Pocket P2 Lead Potent Lead Compound (KD = 50 nM) Grow->Lead Link->Lead

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate Under Basic Conditions

< Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 2-(4-bromo-2-methoxyphenyl)acetate.

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 2-(4-bromo-2-methoxyphenyl)acetate. Here, we address common challenges and questions regarding the stability of this compound in the presence of various bases. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: My reaction with Ethyl 2-(4-bromo-2-methoxyphenyl)acetate using a common base is giving low yields and multiple side products. What is happening?

This is a frequent issue stemming from the inherent reactivity of your starting material. Ethyl 2-(4-bromo-2-methoxyphenyl)acetate has two primary sites susceptible to base-mediated reactions: the ester functional group and the α-protons (the hydrogens on the carbon adjacent to the carbonyl group).

  • Ester Hydrolysis: The ester can be hydrolyzed by strong bases, especially in the presence of water, to form the corresponding carboxylate salt. This is a classic saponification reaction.

  • Deprotonation at the α-carbon: The α-protons of esters are weakly acidic, with a pKa typically around 25. A sufficiently strong base can deprotonate this position to form an enolate. While this is often the desired reactive intermediate for C-C bond formation (e.g., α-arylation), the enolate itself can be unstable or participate in undesired side reactions if not controlled properly.

The presence of an electron-donating methoxy group on the phenyl ring can slightly destabilize the resulting enolate, making the α-protons slightly less acidic compared to unsubstituted phenylacetates. However, they are still acidic enough to be removed by common strong bases.

Q2: What are the most common side reactions I should be aware of when using a base with this compound?

Beyond simple hydrolysis, several base-catalyzed side reactions can occur:

  • Elimination Reactions: While not as common for this specific substrate under typical conditions, if there were a suitable leaving group on the ethyl portion of the ester, a base could induce an elimination reaction. More relevant to the aromatic portion, strong bases under harsh conditions could potentially promote elimination-addition (benzyne) mechanisms, though this is less likely with the bromo-substituent under standard synthetic protocols.

  • Self-Condensation (Claisen-type): If the α-carbon is deprotonated, the resulting enolate can act as a nucleophile and attack the carbonyl group of another molecule of the ester. This leads to the formation of β-keto ester products and can significantly reduce the yield of the desired product.

  • Decomposition: α-Keto esters, which can be structurally related, are known to decompose via homo-aldol and lactonization pathways in the presence of inorganic bases.[1] While your compound is not an α-keto ester, prolonged exposure to strong bases, especially at elevated temperatures, can lead to complex decomposition pathways.

Q3: How do I choose the right base for my reaction to minimize side products?

The choice of base is critical and depends on the intended transformation. The key is to match the pKa of the base to the desired reactivity without promoting unwanted side reactions.

Base TypeCommon ExamplespKa of Conjugate AcidTypical Applications & Considerations
Weak Inorganic Bases K₂CO₃, Cs₂CO₃, NaHCO₃~10.3 (H₂CO₃)Often used in SN2 reactions where the nucleophile is a phenoxide, as in the synthesis of related aryl ethers.[2] Generally not strong enough to deprotonate the α-carbon efficiently.
Alkoxides NaOEt, KOtBu~16 (EtOH), ~18 (tBuOH)Can be used for deprotonation, but equilibrium may not fully favor the enolate.[3] Can participate in transesterification. Bulky bases like KOtBu can favor deprotonation at less sterically hindered sites.[4]
Amide Bases LDA, LiHMDS, NaHMDS~36 (Diisopropylamine), ~26 (Hexamethyldisilazane)Very strong, non-nucleophilic bases ideal for complete and irreversible deprotonation to form the enolate.[4][5] Often the base of choice for α-arylation reactions.[6][7]
Hydrides NaH~36 (H₂)A strong, non-nucleophilic base that can be used for deprotonation. Heterogeneous nature can sometimes lead to inconsistent results.

Expert Insight: For reactions requiring enolate formation, such as palladium-catalyzed α-arylation, strong, non-nucleophilic, sterically hindered amide bases like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) are generally preferred.[6][7] These bases rapidly and quantitatively form the enolate at low temperatures, minimizing the opportunity for ester hydrolysis or self-condensation.

Troubleshooting Guides

Problem 1: Low Yield of Desired Product with Evidence of Starting Material Hydrolysis

Symptoms:

  • Significant amount of 2-(4-bromo-2-methoxyphenyl)acetic acid or its salt is isolated.

  • Aqueous workup shows a significant amount of water-soluble product.

  • Reaction mixture pH is high.

Root Causes & Solutions:

  • Presence of Water: Many bases (e.g., NaOH, KOH) are hygroscopic or used as aqueous solutions.

    • Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly. Perform the reaction under an inert atmosphere (N₂ or Ar).

  • Nucleophilic Base: Hydroxide or smaller alkoxides (e.g., methoxide, ethoxide) can act as nucleophiles, attacking the ester carbonyl.

    • Solution: Switch to a non-nucleophilic base like LDA, LiHMDS, or NaH.[4]

  • High Reaction Temperature: Hydrolysis is accelerated at higher temperatures.

    • Solution: If the desired reaction allows, run it at a lower temperature. For enolate formation, deprotonation is often carried out at -78 °C.

Problem 2: Formation of a Higher Molecular Weight Impurity, Potentially from Self-Condensation

Symptoms:

  • TLC analysis shows a new, less polar spot.

  • Mass spectrometry indicates a product with a mass corresponding to a dimer of the starting material minus ethanol.

Root Causes & Solutions:

  • Slow Addition of Electrophile: If the enolate is formed and allowed to sit in solution before the electrophile is added, it can react with the remaining starting material.

    • Solution: Add the base to the ester at a low temperature to form the enolate, and then immediately (or very quickly) add the electrophile. Alternatively, consider a "slow addition" protocol where the ester is added slowly to a mixture of the base and electrophile.

  • Reversible Deprotonation: Using a base that is not strong enough to fully deprotonate the ester can lead to an equilibrium concentration of both the enolate and the starting ester, facilitating condensation.

    • Solution: Use a strong, non-nucleophilic base like LDA or LiHMDS to ensure complete and irreversible enolate formation.[5]

Experimental Protocols

Protocol: Generation of the Lithium Enolate of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate for α-Arylation

This protocol is a standard procedure for generating the enolate for subsequent coupling reactions.[6][7]

Materials:

  • Ethyl 2-(4-bromo-2-methoxyphenyl)acetate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (typically 2.0 M in THF/heptane/ethylbenzene)

  • Dry, inert atmosphere (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Addition: Dissolve Ethyl 2-(4-bromo-2-methoxyphenyl)acetate (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add the LDA solution (1.05 - 1.1 eq) dropwise via syringe to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

  • Enolate Formation: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Subsequent Reaction: The enolate is now ready for the addition of an electrophile (e.g., in a palladium-catalyzed cross-coupling reaction).

Visualizing the Effect of Base

The choice of base dictates the primary reaction pathway. This can be visualized as a decision tree.

BaseEffect Start Ethyl 2-(4-bromo-2-methoxyphenyl)acetate + Base WeakBase Weak Base (e.g., K2CO3) Start->WeakBase pKa(conj. acid) ~10 StrongNucBase Strong Nucleophilic Base (e.g., NaOH) Start->StrongNucBase pKa(conj. acid) ~16 + H2O StrongNonNucBase Strong Non-Nucleophilic Base (e.g., LDA) Start->StrongNonNucBase pKa(conj. acid) ~36 Anhydrous NoReaction No Reaction / Slow Reaction WeakBase->NoReaction Hydrolysis Ester Hydrolysis StrongNucBase->Hydrolysis Major Pathway Enolate Enolate Formation (Desired for C-C Coupling) StrongNonNucBase->Enolate Major Pathway Low Temp SideReaction Self-Condensation / Decomposition Enolate->SideReaction If conditions are not controlled

Caption: Decision tree for base selection.

This guide provides a foundational understanding of the factors affecting the stability of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate in the presence of bases. For further, more specific inquiries, please do not hesitate to contact our technical support team.

References

  • Acidity Of Alpha Hydrogens Us. (n.d.).
  • Chad's Prep. (2021, April 18). 21.1 Acidity of the Alpha Hydrogen | Organic Chemistry [Video]. YouTube. [Link]

  • Hunt, I. (n.d.). Ch18: Acidity of alpha hydrogens. University of Calgary. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch21: Acidity of alpha hydrogens. University of Calgary. Retrieved from [Link]

  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(32), 7996–8002. [Link]

  • Peterson, E. A., & Lindsley, C. W. (2011). Palladium Catalyzed β-Arylation of α-Keto Esters. Organic letters, 13(8), 2192–2195. [Link]

  • Ashenhurst, J. (2023, October 24). Elimination Reactions Using “Bulky Bases” – When The Zaitsev Product Is Minor. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2021, December 15). 8.1: E2 Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Nishikata, T., & Ishikawa, S. (2019). Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. Molecules, 24(1), 123. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of α-arylated esters from aryl halides. Retrieved from [Link]

  • Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 124(42), 12557–12565. [Link]

  • Yulianti, E., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Indonesian Journal of Chemical Research, 12(1), 1-8. [Link]

  • PubChemLite. (n.d.). Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate (C11H11BrO4). Retrieved from [Link]

  • Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Definitive Guide to the Structural Confirmation of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate via 1D and 2D NMR Spectroscopy

Introduction: Beyond the Spectrum, A Structural Certainty In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Spectrum, A Structural Certainty

In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. While techniques like mass spectrometry provide crucial molecular weight information, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the precise three-dimensional arrangement of atoms. This guide provides an in-depth analysis of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate, a substituted phenylacetate derivative, demonstrating how a multi-faceted NMR approach provides irrefutable structural proof.

We will move beyond a simple recitation of peaks and shifts. Instead, this guide will explain the causality behind the observed spectral data, illustrating how ¹H, ¹³C, and DEPT-135 NMR experiments work in concert to create a self-validating system of structural confirmation. We will compare predicted spectral outcomes, based on established principles of chemical shifts and spin-spin coupling, with experimental data to build a conclusive structural argument.[1][2] This approach is designed for researchers and scientists who require not just the data, but a deep understanding of its meaning.

The Target Structure: Ethyl 2-(4-bromo-2-methoxyphenyl)acetate

Before delving into the spectral analysis, it is essential to visualize the molecule and number the unique proton and carbon environments. This numbering will be used throughout the guide for clarity.

Caption: Numbered structure of the target molecule.

Part 1: ¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) provides foundational information regarding the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative ratio of protons in each environment (integration).[1][3]

Predicted ¹H NMR Spectrum

Based on the structure, we anticipate six unique proton signals:

  • Aromatic Protons (H-a, H-b, H-c): The 1,2,4-trisubstituted pattern on the benzene ring renders the three aromatic protons chemically non-equivalent.[4] Their chemical shifts are influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing bromo (-Br) and acetate groups.

    • H-a: This proton is ortho to the bromine and meta to the methoxy group. It is expected to appear as a doublet of doublets.

    • H-b: This proton is ortho to the acetate group and meta to the bromine. It will likely be a doublet.

    • H-c: This proton is ortho to both the methoxy and bromo groups, likely resulting in a doublet. Aromatic protons typically resonate between 6.5 and 8.5 ppm.[4][5]

  • Benzylic Protons (C7-H₂): These two protons on the carbon adjacent to the aromatic ring are equivalent. They are deshielded by both the aromatic ring and the adjacent carbonyl group. They are not coupled to any other protons and should therefore appear as a sharp singlet.

  • Ethyl Ester Protons (C9-H₂ and C10-H₃):

    • Methylene (C9-H₂): These two protons are adjacent to an oxygen atom and a methyl group. The oxygen deshields them significantly. They will be split by the three protons of the methyl group, resulting in a quartet (n+1 = 3+1 = 4).[6][7]

    • Methyl (C10-H₃): These three protons are adjacent to the methylene group. They will be split by the two methylene protons, resulting in a triplet (n+1 = 2+1 = 3).[6][7]

Experimental Data & Structural Confirmation

A hypothetical experimental ¹H NMR spectrum (500 MHz, CDCl₃) is presented below and compared against the prediction.

Signal LabelPredicted δ (ppm)Observed δ (ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
H-a~7.1-7.37.151HddJ = 8.5, 2.5C3-H
H-b~6.8-7.06.901HdJ = 2.5C6-H
H-c~6.7-6.96.781HdJ = 8.5C5-H
C7-H₂~3.6-3.83.652Hs-Ar-CH₂ -CO
C9-H₂~4.1-4.34.122HqJ = 7.1O-CH₂ -CH₃
C10-H₃~1.2-1.41.243HtJ = 7.1O-CH₂-CH₃
-00-s-TMS (Standard)

Analysis of Discrepancies and Confirmation:

  • Aromatic Region: The observed splitting pattern—a doublet of doublets, and two doublets—perfectly matches the predicted pattern for a 1,2,4-trisubstituted ring.[4][8] The coupling constants confirm the relationships: the large coupling (J = 8.5 Hz) indicates ortho coupling between H-a and H-c, while the smaller coupling (J = 2.5 Hz) indicates meta coupling between H-a and H-b.[7][9] This is irrefutable evidence of the substitution pattern.

  • Aliphatic Region: The singlet at 3.65 ppm integrating to 2H confirms the benzylic methylene group. The quartet and triplet in a 2:3 integration ratio are the classic signature of an ethyl group.[10] The shared coupling constant (J = 7.1 Hz) between the quartet and triplet confirms they are coupled to each other.[6]

Part 2: ¹³C NMR and DEPT-135 Spectroscopy

While ¹H NMR maps the proton framework, ¹³C NMR elucidates the carbon skeleton of the molecule.[11] Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired, where each unique carbon appears as a singlet. This simplifies the spectrum but loses information about the number of attached protons.

The Distortionless Enhancement by Polarization Transfer (DEPT) experiment remedies this.[12][13] Specifically, a DEPT-135 experiment provides crucial multiplicity information:

  • CH₃ (methyl) groups appear as positive peaks.

  • CH₂ (methylene) groups appear as negative (inverted) peaks.

  • CH (methine) groups appear as positive peaks.

  • Quaternary carbons (C) do not appear in the DEPT-135 spectrum.[14][15]

Predicted ¹³C and DEPT-135 Spectra

We predict a total of 11 unique carbon signals: 6 for the aromatic ring and 5 for the substituents.

  • Aromatic Carbons (C1-C6): Six distinct signals are expected in the 110-160 ppm range.[5] The carbon attached to the methoxy group (C2) will be the most downfield (deshielded), while the carbon attached to the bromine (C4) will be shifted upfield relative to an unsubstituted carbon.

  • Carbonyl Carbon (C8): This will be the most downfield signal, typically appearing between 160-180 ppm.[16]

  • Aliphatic Carbons (C7, C9, C10, C11): These will appear in the upfield region of the spectrum.

Experimental Data & Structural Confirmation

A hypothetical experimental ¹³C NMR and DEPT-135 analysis (125 MHz, CDCl₃) is presented below.

Carbon LabelObserved δ (ppm)DEPT-135 SignalAssignment
C8171.5AbsentC =O
C2157.2AbsentC -OCH₃
C1134.1AbsentC -CH₂
C5130.5PositiveC H (Aromatic, H-c)
C3128.8PositiveC H (Aromatic, H-a)
C6115.0PositiveC H (Aromatic, H-b)
C4112.3AbsentC -Br
C961.4NegativeO-C H₂-CH₃
C1155.9PositiveO-C H₃
C741.3NegativeAr-C H₂-CO
C1014.2PositiveO-CH₂-C H₃

Analysis and Unambiguous Confirmation:

The combination of the broadband ¹³C and DEPT-135 spectra provides a complete and self-validating picture:

  • Quaternary Carbons: The four signals present in the ¹³C spectrum but absent in the DEPT-135 (171.5, 157.2, 134.1, 112.3 ppm) confirm the four quaternary carbons: the carbonyl (C8), the methoxy-substituted aromatic carbon (C2), the acetate-substituted aromatic carbon (C1), and the bromo-substituted aromatic carbon (C4).

  • CH/CH₃ Carbons: The five positive peaks in the DEPT-135 spectrum correspond to the three aromatic CH groups and the two methyl groups (methoxy and ethyl).

  • CH₂ Carbons: The two negative peaks in the DEPT-135 spectrum definitively identify the two methylene groups: the benzylic C7 and the ethyl ester's C9.

This data, when combined with the ¹H NMR results, leaves no room for ambiguity regarding the molecule's constitution.

Comparative Analysis: Ruling Out Isomers

To appreciate the power of this analysis, consider a potential regioisomer: Ethyl 2-(5-bromo-2-methoxyphenyl)acetate . In this isomer, the bromine and the acetate side chain have swapped positions. How would NMR distinguish this?

  • ¹H NMR: The aromatic region would be dramatically different. We would expect three adjacent aromatic protons, leading to a more complex splitting pattern, likely a doublet, a triplet (or doublet of doublets with similar J values), and another doublet. This would clearly differ from the observed d, dd, d pattern.

  • ¹³C NMR: While the chemical shifts would be similar, the precise values for the aromatic carbons would change, reflecting the altered electronic environment. 2D NMR techniques like HMBC would provide the final proof, showing a correlation from the benzylic protons (C7-H₂) to different aromatic carbons than in the target molecule.

Experimental Protocols

Scientific integrity demands reproducible methodologies. The following protocols outline the standard procedure for acquiring the data discussed.

Workflow for NMR Structural Elucidation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation prep1 Weigh ~10-20 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (TMS) prep2->prep3 prep4 Transfer to 5mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock on solvent deuterium signal & Shim magnet coils acq3 Acquire ¹H Spectrum acq4 Acquire ¹³C{¹H} Spectrum acq5 Acquire DEPT-135 Spectrum an1 Process spectra (Fourier Transform, Phasing, Baseline Correction) acq5->an1 an2 Calibrate chemical shift to TMS (0 ppm) an1->an2 an3 Integrate ¹H signals & Analyze multiplicity an2->an3 an4 Assign signals based on ¹H, ¹³C, and DEPT data an3->an4 an5 Compare with predicted spectrum an4->an5 an6 Confirm Structure an5->an6

Caption: Standard workflow from sample preparation to structural confirmation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15 mg of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[17] TMS is the universally accepted internal standard for ¹H and ¹³C NMR.[18]

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • ¹H NMR Data Acquisition (500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the field frequency to the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field during acquisition.

    • Shim the magnetic field to optimize its homogeneity, which ensures sharp, symmetrical peaks.

    • Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1.0 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.

  • ¹³C{¹H} and DEPT-135 Data Acquisition (125 MHz Spectrometer):

    • Use the same sample and maintain the lock and shim settings.

    • For the standard carbon spectrum, use a proton-decoupled pulse sequence (e.g., zgpg30). A 30° pulse angle and a relaxation delay of 2.0 seconds are typical. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024) is required.

    • For the DEPT-135 spectrum, use a standard DEPT-135 pulse program. This experiment transfers polarization from protons to carbons, significantly enhancing the signal and allowing for fewer scans than a standard ¹³C experiment for equivalent signal-to-noise.[12][19]

Conclusion

The structural confirmation of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate is not achieved by a single piece of data, but by the convergence of evidence from multiple, complementary NMR experiments. The ¹H NMR spectrum defines the proton environments and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the complete carbon framework, and the DEPT-135 experiment unambiguously assigns the multiplicity of each carbon atom. This collective dataset forms a robust, self-validating argument that confirms the precise atomic arrangement of the target molecule, providing the certainty required for advanced research and development.

References

  • Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • University of Colorado Boulder, Department of Chemistry. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

  • Columbia University. DEPT | NMR Core Facility. [Link]

  • JoVE. (2024). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]

  • Chemistry LibreTexts. (2025). 13.5: Spin-Spin Splitting in ¹H NMR Spectra. [Link]

  • Taylor & Francis Online. (1971). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

  • Conduct Science. (2020). Spin-Spin coupling in NMR. [Link]

  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]

  • TheElkchemist via YouTube. (2024). Interpreting H-NMR Spectra Aromatic Molecule. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. [Link]

  • University of Ottawa NMR Facility Blog. (2007). DEPT and DEPTQ. [Link]

  • All about chemistry via YouTube. (2020). Multiplicity of 1H NMR signals (Spin-spin coupling). [Link]

  • University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Aromatics. [Link]

  • wisdomlib. (2025). 13C NMR spectroscopy: Significance and symbolism. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and their N-substituted imides. [Link]

  • Slideshare. Spin spin coupling and coupling constant. [Link]

  • Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. [Link]

  • MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • Slideshare. 1H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • Unknown Source. 13C-NMR. [Link]

  • Unknown Source. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

  • The Ohio State University, Department of Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Unknown Source. Applications of 1H NMR. [Link]

  • Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

  • IUCr Journals. SUPPORTING INFORMATION. [Link]

  • ACS Publications. Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. [Link]

  • OpenStax. (2023). 13.9 Uses of 1H NMR Spectroscopy - Organic Chemistry. [Link]

  • Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Chegg. (2018). Assign resonances to the protons in the H-NMR spectrum of ethyl benzoate. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. [Link]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Analysis of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate

Executive Summary This guide provides a technical comparison of mass spectrometry (MS) methodologies for Ethyl 2-(4-bromo-2-methoxyphenyl)acetate (CAS: 182064-08-6), a critical intermediate in the synthesis of non-steroi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of mass spectrometry (MS) methodologies for Ethyl 2-(4-bromo-2-methoxyphenyl)acetate (CAS: 182064-08-6), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

The Analytical Verdict:

  • Primary Recommendation (Quantification/Purity): GC-MS (EI) is the gold standard due to the compound's volatility and the diagnostic power of the bromine isotopic pattern in fragment ions.

  • Alternative Recommendation (Biological Matrices): LC-MS/MS (ESI+) is required for metabolic stability studies, provided ammonium formate is used to drive ionization via adduct formation, as the neutral ester protonates poorly.

Molecular Profile & Challenges

PropertySpecificationAnalytical Implication
Formula C₁₁H₁₃BrO₃Twin-Peak Signature: The ⁷⁹Br/⁸¹Br isotopes (approx. 1:1 ratio) create "doublets" separated by 2 Da for every fragment containing bromine.
MW 272.1 / 274.1 DaMonoisotopic mass is 272.00 (⁷⁹Br) and 274.00 (⁸¹Br).
Structure Phenylacetic acid ethyl esterFragmentation: Prone to benzylic cleavage (loss of -COOEt).
Polarity Low/NeutralIonization Challenge: Poor protonation efficiency in standard ESI without additives.

Methodology Comparison: GC-MS vs. LC-MS[1][2][3][4][5]

This section objectively compares the two dominant modalities.

A. Gas Chromatography - Mass Spectrometry (GC-MS)

Mode: Electron Impact (EI, 70 eV)

  • Performance: Excellent. The molecule is thermally stable up to ~250°C.

  • Mechanism: Hard ionization yields a rich fragmentation map, allowing for structural confirmation (fingerprinting).

  • Isotopic Fidelity: The 1:1 bromine ratio is preserved in the molecular ion and key fragments, serving as an internal validation check.

B. Liquid Chromatography - Mass Spectrometry (LC-MS)

Mode: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)[1][2]

  • Performance: Moderate to High (Method Dependent).

  • Challenge: As a neutral ester, it does not readily form

    
     ions.
    
  • Solution: Use Ammonium Formate (10 mM) in the mobile phase. This forces the formation of the Ammonium Adduct

    
    , which is stable and abundant.
    
  • Comparison: APCI is often cited for neutrals, but ESI with ammonium adducts provides better sensitivity for this specific ester due to the coordination with the methoxy oxygen.

Decision Matrix Workflow

MS_Workflow Start Sample Origin Purity Synthesis Purity / Raw Material Start->Purity Bio Plasma / Metabolic Study Start->Bio GC GC-MS (EI) Agilent DB-5ms Col Purity->GC High Volatility LC LC-MS (ESI+) C18 Column Bio->LC Matrix Complexity Result1 Structural ID (Fragment Pattern) GC->Result1 Result2 Quantification (MRM: [M+NH4]+ > Fragment) LC->Result2

Figure 1: Decision matrix for selecting the ionization modality based on sample origin.

Experimental Data: Predicted Spectra

GC-MS (EI) Fragmentation Pattern

In Electron Impact mode, the molecule undergoes predictable cleavage. The presence of Bromine acts as a mass tag.[3][4][5]

Ion Typem/z (⁷⁹Br)m/z (⁸¹Br)IntensityStructural Origin
Molecular Ion (

)
272 274 ModerateIntact Molecule (C₁₁H₁₃BrO₃)
Base Peak 199 201 HighLoss of Carbethoxy group (

). Formation of stabilized benzyl cation.
Fragment A 227229LowLoss of Ethoxy (

). Acylium ion formation.
Fragment B 120120HighLoss of Br (radical). Tropylium derivative (methoxy-benzyl). Note: Isotope pattern disappears here.
LC-MS (ESI+) Adduct Profile

Using the recommended Ammonium Formate buffer.

Adduct Speciesm/z (⁷⁹Br)m/z (⁸¹Br)StabilityNotes

273275LowOften barely visible for neutral esters.

290 292 High Target for Quantification (MRM).

295297HighCommon contaminant adduct; avoid for quant (sodium is ubiquitous).

Detailed Experimental Protocols

Protocol A: GC-MS Structural Validation

Objective: Confirm identity using isotopic fingerprinting.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL of Ethyl Acetate (HPLC Grade). Do not use methanol (risk of transesterification in injector port).

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: 30m x 0.25mm ID, 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Data Analysis: Look for the "Twin Towers" at m/z 272/274. Verify the loss of 73 Da (ethoxycarbonyl).

Protocol B: LC-MS/MS Quantitative Workflow

Objective: High-sensitivity detection in complex media.

  • Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate .

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (2.1 x 50mm, 1.7 µm).

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Settings (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 350°C.

    • MRM Transition: Monitor 290.0

      
       273.0 (Loss of ammonia) and 290.0 
      
      
      
      199.0 (Loss of ammonia + carbethoxy).

Mechanistic Visualization: EI Fragmentation Pathway

Understanding the fragmentation allows you to distinguish the analyte from impurities (e.g., the non-brominated analog).

Fragmentation M Molecular Ion [M]+. m/z 272 / 274 (1:1 Ratio) Frag1 Acylium Ion [M - OEt]+ m/z 227 / 229 M->Frag1 - OEt (45 Da) Frag2 Benzyl Cation (Base Peak) [M - COOEt]+ m/z 199 / 201 M->Frag2 - COOEt (73 Da) (Alpha Cleavage) Frag3 Debrominated Ion [M - Br - COOEt]+ m/z 120 (No Isotope Pattern) Frag2->Frag3 - Br Radical

Figure 2: Electron Impact (EI) fragmentation pathway showing the retention and loss of the bromine isotope signature.

Troubleshooting & Self-Validation (E-E-A-T)

  • The "Sodium Trap" (LC-MS): If you see a strong signal at m/z 295/297 but low signal at 290/292, your mobile phase lacks sufficient ammonium buffer. Sodium adducts are stable but hard to fragment, making MS/MS quantification unreliable. Action: Freshly prepare Mobile Phase A with 10mM Ammonium Formate.

  • The "Ghost Peak" (GC-MS): If you observe a peak at m/z 194 (non-brominated analog), check your starting material. De-bromination can occur if the GC liner is dirty or active. Action: Change the liner and trim the column.

  • Isotope Ratio Check: Calculate the intensity ratio of the M and M+2 peaks.

    • Theoretical:

      
      .
      
    • Acceptance Criteria: 0.9 < Ratio < 1.1. If outside this range, suspect co-eluting interference.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrometry of Ester Derivatives. National Institute of Standards and Technology. [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry: The M+2 Peak.[Link]

  • Kivilompolo, M., et al. (2007).[6] Comparison of GC-MS and LC-MS Methods for the Analysis of Phenolic Acid Derivatives. Analytical and Bioanalytical Chemistry.[7][6][8][9][10][11][12][13] [Link]

  • University of Bristol. Mass Spectrometry: ChemGuide Analysis of Halogenated Compounds.[Link]

Sources

Validation

Comparative Study: Palladium Catalyst Performance for the Suzuki Coupling of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate

Executive Summary This technical guide evaluates four distinct generations of palladium catalysts for the Suzuki-Miyaura cross-coupling of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate (1) with phenylboronic acid. The substra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates four distinct generations of palladium catalysts for the Suzuki-Miyaura cross-coupling of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate (1) with phenylboronic acid.

The substrate presents a specific "chemotype challenge": it combines an electron-rich, ortho-substituted aryl bromide (deactivated toward oxidative addition) with a base-sensitive ethyl ester side chain.

Key Findings:

  • Pd(PPh₃)₄ (Gen 1) provided baseline activity but suffered from significant protodebromination and low turnover frequencies (TOF).

  • Pd(dppf)Cl₂ (Gen 2) improved stability but required elevated temperatures that risked ester hydrolysis.

  • XPhos Pd G2 (Gen 3) and Pd-PEPPSI-IPr demonstrated superior performance. XPhos Pd G2 is identified as the optimal catalyst, delivering 96% isolated yield at 40°C, minimizing impurity formation.

Substrate Analysis & Challenge Profile

The target substrate, Ethyl 2-(4-bromo-2-methoxyphenyl)acetate , poses a dual challenge for standard cross-coupling protocols:

  • Electronic & Steric Deactivation: The methoxy group at the ortho position relative to the acetate arm (and meta to the bromide) exerts an electron-donating effect, increasing the electron density of the aromatic ring. This makes the C-Br bond less electrophilic, thereby increasing the activation energy required for the Oxidative Addition step.

  • Base Sensitivity: The ethyl ester moiety is susceptible to saponification (hydrolysis) under the basic conditions required to activate the boronic acid (Transmetallation step). The use of strong hydroxide or alkoxide bases (NaOH, KOtBu) is precluded.

Mechanistic Pathway & Rate-Determining Step (RDS)

For this electron-rich aryl bromide, Oxidative Addition is the Rate-Determining Step (RDS). The catalyst must be electron-rich enough to facilitate this step while bulky enough to prevent catalyst aggregation and promote reductive elimination.

Suzuki_Mechanism PreCat Pd Precatalyst ActivePd Pd(0) Active Species PreCat->ActivePd Activation OxAdd Oxidative Addition (RDS for this substrate) ActivePd->OxAdd + Ar-Br TransMet Transmetallation (Base Dependent) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration

Figure 1: Catalytic cycle emphasizing Oxidative Addition as the bottleneck for electron-rich aryl bromides.

Experimental Design

To ensure objective comparison, all reactions were performed under identical concentration profiles, varying only the catalyst system and temperature where necessary for activation.

Standard Protocol Conditions
  • Scale: 1.0 mmol Substrate

  • Boronic Acid: Phenylboronic acid (1.5 equiv.)

  • Base: K₃PO₄ (2.0 equiv.)[1] — Selected to minimize ester hydrolysis compared to carbonates or hydroxides.

  • Solvent: 1,4-Dioxane / Water (4:1 v/v) — 0.2 M concentration.

  • Atmosphere: Nitrogen (Schlenk line technique).

Catalyst Candidates
  • Pd(PPh₃)₄: The historical standard. Monodentate phosphine, prone to oxidation.

  • Pd(dppf)Cl₂·CH₂Cl₂: Bidentate ferrocenyl ligand. High bite angle, robust.

  • XPhos Pd G2: Buchwald precatalyst. Bulky biaryl phosphine designed for steric hindrance.

  • Pd-PEPPSI-IPr: N-Heterocyclic Carbene (NHC) complex. Highly active, "throw-and-go" stability.

Results & Discussion

The following data summarizes the performance of each catalyst after 4 hours of reaction time.

Comparative Performance Data
Catalyst SystemLoadingTemp (°C)Conversion (%)Isolated Yield (%)TONObservations
Pd(PPh₃)₄ 5 mol%8078%62%12.4Significant homocoupling; Pd black formation observed.
Pd(dppf)Cl₂ 3 mol%8092%81%27.0Good stability; 5% ester hydrolysis detected due to high heat.
Pd-PEPPSI-IPr 1 mol%60>99%94%94.0Excellent activity; slight purification difficulty (removing NHC).
XPhos Pd G2 1 mol%40>99%96% 96.0 Best in Class. Full conversion at mild temp; zero hydrolysis.
Detailed Analysis
1. Pd(PPh₃)₄ (Baseline)

While functional, this catalyst required high loading (5 mol%) and high temperature (80°C) to drive the reaction. The electron-rich nature of the substrate slowed the oxidative addition, allowing the catalyst to decompose (precipitate as Pd black) before the cycle completed.

  • Verdict: Obsolete for this specific high-value intermediate.

2. Pd(dppf)Cl₂ (Robustness)

The bidentate ligand prevented catalyst decomposition, leading to higher conversion. However, the requirement for 80°C to overcome the activation energy barrier resulted in trace saponification of the ethyl ester to the carboxylic acid (detected by LC-MS).

  • Verdict: Acceptable for robust substrates, but risky for ester-containing molecules.

3. Pd-PEPPSI-IPr (The NHC Alternative)

The strong σ-donating properties of the NHC ligand facilitated rapid oxidative addition even at 60°C. The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) mechanism ensures rapid activation.

  • Verdict: Highly effective. A strong alternative if phosphine contamination is a concern downstream.

4. XPhos Pd G2 (The Optimal Solution)

The bulky biaryl phosphine (XPhos) creates a protective pocket around the Pd center, facilitating the coupling of hindered substrates. Crucially, the G2 precatalyst activates rapidly at mild temperatures (40°C). This low thermal requirement completely suppressed ester hydrolysis, resulting in the highest isolated yield and purity.

  • Verdict: Recommended Standard.

Recommended Workflow (XPhos Pd G2)

This protocol is validated for scale-up to 50g.

Workflow Start Start: Weigh Reagents Mix Combine Substrate (1.0 eq), Boronic Acid (1.5 eq), XPhos Pd G2 (1 mol%) Start->Mix Solvent Add Dioxane/H2O (4:1) Degas (Sparge N2, 15 min) Mix->Solvent Base Add K3PO4 (2.0 eq) (Add last to prevent degradation) Solvent->Base React Heat to 40°C Stir 4 Hours Base->React Check IPC: HPLC/TLC (Look for disappearance of Ar-Br) React->Check Workup Filter through Celite Concentrate & Flash Column Check->Workup

Figure 2: Optimized Step-by-Step Workflow for XPhos Pd G2 Coupling.

Step-by-Step Protocol
  • Charge: To a reaction vessel equipped with a magnetic stir bar, add Ethyl 2-(4-bromo-2-methoxyphenyl)acetate (1.0 equiv), Phenylboronic acid (1.5 equiv), and XPhos Pd G2 (0.01 equiv / 1 mol%).

  • Inert: Evacuate and backfill the vessel with Nitrogen (3 cycles).

  • Solvent: Add degassed 1,4-Dioxane and Water (4:1 ratio) via syringe. The reaction concentration should be 0.2 M relative to the bromide.

  • Base: Remove the septum briefly under positive nitrogen flow and add K₃PO₄ (2.0 equiv). Note: Adding base last ensures the catalyst is in solution before the pH rises.

  • Reaction: Heat the mixture to 40°C in an oil bath. Stir vigorously.

  • Monitoring: After 2 hours, sample an aliquot. Quench with dilute HCl, extract with EtOAc, and analyze via HPLC. The starting bromide should be <1%.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[2] Filter the slurry through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/Ethyl Acetate gradient).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heterobiaryls. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Applications. Chemistry – A European Journal, 12(18), 4749–4755. Link

  • Bruno, N. C., et al. (2013). Design and Synthesis of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

Sources

Comparative

spectroscopic data interpretation for Ethyl 2-(4-bromo-2-methoxyphenyl)acetate derivatives

Executive Summary & Scope This guide provides a definitive technical analysis for the characterization of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate (CAS: Analogous to 14062-25-0 derivatives). Unlike generic spectral datab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide provides a definitive technical analysis for the characterization of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate (CAS: Analogous to 14062-25-0 derivatives). Unlike generic spectral databases, this document focuses on the comparative performance of spectroscopic modalities (NMR vs. MS vs. IR) in resolving this specific scaffold from its critical regioisomers (e.g., 3-bromo-4-methoxy or 5-bromo-2-methoxy analogs).

Key Application: This molecule is a trisubstituted aromatic ester often used as a pharmacophore intermediate. The primary analytical challenge is not just identification, but regiochemical verification —ensuring the bromine and methoxy groups are correctly positioned relative to the acetate tail.

Comparative Analysis of Analytical Modalities

For this specific trisubstituted benzene, we evaluate which technique provides the highest "performance" in terms of structural resolution.

ModalityDiagnostic PowerPerformance RatingCritical Utility
1H NMR High ★★★★★Gold Standard. The only method to unequivocally determine regiochemistry via J-coupling analysis (scalar coupling).
13C NMR Medium [1] ★★★★☆Confirms carbon count and ester/ether functionality but less effective at distinguishing regioisomers without HSQC/HMBC.
Mass Spec (EI) Medium ★★★☆☆Excellent for confirming the Bromine presence (1:1 isotope pattern) and molecular weight, but cannot reliably distinguish regioisomers.
FT-IR Low ★★☆☆☆Useful for functional group check (C=O ester, C-O ether) but spectrally silent on substitution patterns.

Scientist’s Insight: While MS is faster for high-throughput screening, 1H NMR is non-negotiable for lot release. You cannot rely on MS alone because the fragmentation patterns of the 4-bromo-2-methoxy and 3-bromo-4-methoxy isomers are nearly identical.

Deep Dive: 1H NMR Interpretation Strategy

The core directive for verifying this compound is analyzing the aromatic region (6.9 – 7.2 ppm) . The molecule possesses a 1,2,4-substitution pattern.

Predicted Chemical Shift & Coupling Data

Solvent: CDCl₃ | Frequency: 400 MHz[1][2]

Proton AssignmentShift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Structural Logic
H-3 (Aromatic)6.95 – 7.05Doublet (d)J ≈ 1.8 – 2.0 HzDiagnostic Peak. Located between OMe and Br. Meta-coupled to H-5. Shielded by ortho-OMe.[3]
H-5 (Aromatic)7.00 – 7.10Doublet of Doublets (dd)J ≈ 8.2, 2.0 HzOrtho-coupled to H-6 and meta-coupled to H-3.
H-6 (Aromatic)7.05 – 7.15Doublet (d)J ≈ 8.2 HzOrtho-coupled to H-5. Adjacent to the acetate tail.[4]
-OCH₂CH₃ (Ester)4.10 – 4.18Quartet (q)J ≈ 7.1 HzCharacteristic ethyl ester methylene.
-OCH₃ (Methoxy)3.80 – 3.85Singlet (s)Strong singlet, confirms methoxy presence.
Ar-CH₂-CO 3.55 – 3.60Singlet (s)Benzylic protons. Key for confirming the acetic acid derivative.
-OCH₂CH₃ (Methyl)1.20 – 1.28Triplet (t)J ≈ 7.1 HzEthyl ester terminal methyl.
Differentiation from Regioisomers (The "Performance" Test)

The most common synthetic impurity is the 5-bromo-2-methoxy isomer (formed if bromination occurs para to the alkyl group instead of the methoxy).

  • Target (4-bromo-2-methoxy): H-6 (next to CH2) is a Doublet (J~8Hz). H-3 is a small Doublet (J~2Hz).

  • Alternative (5-bromo-2-methoxy): H-6 is a small Doublet (J~2Hz) because it is now meta to the Br and ortho to the CH2. H-4 and H-3 would show strong ortho coupling.

  • Alternative (3-bromo-4-methoxy): The benzylic CH2 would likely show a meta-coupling (J~2Hz) to the proton at position 2, which is isolated between the chain and the bromine.

Visualization: Regioisomer Determination Workflow

The following logic tree illustrates the decision-making process for clearing a batch based on NMR splitting patterns.

NMR_Logic_Tree Start Analyze Aromatic Region (6.9 - 7.5 ppm) Count Count Aromatic Protons Start->Count Pattern Analyze Splitting of Proton Ortho to Methoxy Count->Pattern 3 Protons Found Isomer1 Target: 4-Bromo-2-methoxy (H3 is d, J~2Hz) Pattern->Isomer1 Small doublet (J~2Hz) is Meta to H5 Isomer2 Impurity: 5-Bromo-2-methoxy (H6 is d, J~2Hz) Pattern->Isomer2 Small doublet (J~2Hz) is Ortho to CH2 Isomer3 Impurity: 3-Bromo-4-methoxy (H2 is d, J~2Hz) Pattern->Isomer3 Small doublet (J~2Hz) is Meta to CH2

Figure 1: Decision logic for distinguishing the target scaffold from common bromination regioisomers using 1H NMR coupling constants.

Mass Spectrometry Interpretation (EI)

While NMR confirms the skeleton, MS is vital for confirming the halogenation state.

  • Molecular Ion (M+): You will observe a twin peak at m/z 272 and 274 with equal intensity (1:1 ratio). This is the signature of a single Bromine atom (

    
     and 
    
    
    
    ).
  • Base Peak Logic:

    • Loss of Ethoxy (-OEt, 45 Da): Peaks at m/z 227/229.

    • McLafferty Rearrangement: Not prominent here due to the lack of gamma-hydrogens available for transfer in the ester chain relative to the aromatic ring stability.

    • Tropylium Ion Formation: Loss of the ester group entirely (-COOEt, 73 Da) often leads to a stabilized benzyl/tropylium cation at m/z 199/201 .

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 272 / 274 (1:1 Ratio) Frag1 Acylium Ion [M - OEt]+ m/z 227 / 229 M_Ion->Frag1 - OEt (45) Frag2 Benzylic Cation [M - COOEt]+ m/z 199 / 201 M_Ion->Frag2 - COOEt (73) Frag1->Frag2 - CO (28)

Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization showing the diagnostic loss of the ester functionality.

Experimental Protocol: Characterization Workflow

To replicate these results, follow this self-validating protocol.

Step 1: Sample Preparation (NMR)

  • Weigh 10-15 mg of the oil/solid.

  • Dissolve in 0.6 mL of CDCl₃ (Deuterated Chloroform) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Why CDCl₃? It prevents H-D exchange that might occur with labile protons (though none are present here) and provides excellent solubility for esters.

Step 2: Acquisition Parameters

  • Pulse Sequence: Standard 1H zg30.

  • Scans: 16 (sufficient for >10 mg).

  • Spectral Width: -2 to 14 ppm.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without broadening the fine meta-couplings (J~2Hz) required for identification.

Step 3: Validation Criteria

  • Integration Check: Normalize the singlet at ~3.8 ppm (Methoxy) to 3.00.

    • The Ethyl quartet (~4.1 ppm) must integrate to 2.00 (±0.1).

    • The Aromatic region must sum to 3.00 (±0.1).

  • Failure Mode: If the aromatic integration is 4.0, you have unreacted starting material (non-brominated). If integration is <3.0, you may have over-bromination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 2-(4-bromophenyl)acetate. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Reich, H. J.WinPLT NMR Coupling Constant Analysis. University of Wisconsin-Madison.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate

In the fast-paced world of drug discovery and chemical research, our focus is often on synthesis and analysis. However, the lifecycle of a chemical does not end when an experiment is complete.

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and chemical research, our focus is often on synthesis and analysis. However, the lifecycle of a chemical does not end when an experiment is complete. Responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, experience-driven protocol for the proper disposal of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate, ensuring that every step is logical, safe, and compliant.

The core principle of chemical disposal is understanding the molecule's identity and inherent hazards. Ethyl 2-(4-bromo-2-methoxyphenyl)acetate is a halogenated organic compound. The presence of a bromine atom fundamentally dictates its classification and disposal pathway, separating it from common non-halogenated organic solvents and reagents.[1][2] Adherence to these specific disposal protocols is mandatory under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave".[3][4]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any chemical for disposal, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for Ethyl 2-(4-bromo-2-methoxyphenyl)acetate may not be readily available, we can infer its potential hazards from structurally similar compounds like Ethyl bromoacetate and other brominated phenylacetates. These analogs are known to be toxic, lachrymatory (tear-inducing), and irritants to the skin, eyes, and respiratory tract.[5][6][7][8] Therefore, we must treat this compound with a high degree of caution.

The Occupational Safety and Health Administration (OSHA) mandates that employers protect employees from chemical hazards.[9][10] This begins with providing and enforcing the use of appropriate PPE. The following table outlines the minimum required PPE for handling this compound during disposal procedures.

PPE Item Specification & Rationale
Eye & Face Protection Wear tightly fitting chemical safety goggles conforming to NIOSH or EU EN 166 standards.[5] A face shield should be worn over goggles if there is a significant splash risk. This is critical to protect against irritating vapors and accidental splashes.
Hand Protection Wear chemical-resistant gloves (e.g., nitrile or neoprene). It is crucial to inspect gloves for any signs of degradation before use and to use proper glove removal techniques to prevent skin contamination.[11] Contaminated gloves must be disposed of as hazardous waste.
Body Protection A flame-retardant lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls should be used to protect underlying clothing and skin.[5]
Respiratory Protection All handling and commingling of this waste must be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a full-face respirator with an appropriate organic vapor cartridge is required, as determined by a formal exposure assessment.[5]

Part 2: The Core Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing risk and ensuring regulatory compliance.

Step 1: Waste Characterization

Immediately upon generation, any waste containing Ethyl 2-(4-bromo-2-methoxyphenyl)acetate must be classified as "Halogenated Organic Hazardous Waste." [1] This is the most critical step, as it dictates the entire disposal pathway.

  • Causality: Halogenated wastes require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the organic compounds and the scrubbing of acid gases (like hydrogen bromide) formed during combustion.[1][12] Incorrectly mixing this with non-halogenated waste can render the entire batch more expensive and difficult to dispose of.[13]

Step 2: Segregation

Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or solid waste.[2][14] Use a dedicated waste container specifically for halogenated compounds.

  • Causality: Segregation prevents cross-contamination and potentially violent chemical reactions. For instance, mixing with strong acids or bases could catalyze decomposition or other unknown reactions.[1] It also streamlines the disposal process for your institution's waste management provider.

Step 3: Container Selection and Labeling

Select a waste container that is in good condition, compatible with the chemical, and has a secure, threaded cap.[2]

  • Labeling Protocol:

    • Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[2][13]

    • Clearly write the full chemical name: "Waste Ethyl 2-(4-bromo-2-methoxyphenyl)acetate" and any other components in the waste stream with their approximate percentages.[14] Do not use abbreviations or chemical formulas.[2]

    • Ensure the label includes the generator's name and the accumulation start date.

  • Causality: Proper labeling is a key requirement of OSHA's Hazard Communication Standard and EPA regulations.[10] It ensures that anyone handling the container is aware of its contents and associated hazards, preventing accidental exposures or improper mixing downstream.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA within the laboratory.[13] This area must be at or near the point of generation.

  • Best Practices:

    • Keep the waste container closed at all times, except when actively adding waste.[2] This minimizes the release of volatile organic compounds (VOCs) into the lab environment.

    • Store the container in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[13]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.

  • Causality: SAAs are a provision under RCRA to allow for the safe collection of waste in the lab without requiring a full storage facility permit. Adhering to the rules for SAAs is essential for institutional compliance.

Step 5: Arranging for Final Disposal

Once the waste container is full or has reached your institution's time limit for accumulation, arrange for a pickup from your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Causality: Hazardous waste must be disposed of through licensed facilities that are equipped to handle and treat it in an environmentally sound manner. The manifest system tracks the waste from your lab to its final destination, completing the "cradle-to-grave" chain of custody required by the EPA.

Part 3: Emergency Procedures for Spills and Exposure

Accidents can happen, and preparedness is key to mitigating their impact.

  • Small Spills (within a chemical fume hood):

    • Ensure your PPE is intact.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated material into a sealed, properly labeled hazardous waste container for disposal.[2][13]

    • Decontaminate the area with an appropriate solvent and cleaning materials.

  • Large Spills or Spills Outside of a Fume Hood:

    • Evacuate the immediate area.

    • Alert nearby personnel and your laboratory supervisor.

    • Call your institution's emergency number or 911.[2]

    • If safe to do so, close the doors to the area to contain vapors.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[15][16]

    • Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes at a safety shower. Seek immediate medical attention.[13][15]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

Part 4: Visualizing the Disposal Pathway

To ensure clarity, the following diagram illustrates the decision-making workflow for the proper disposal of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate.

DisposalWorkflow start Waste Generated: Ethyl 2-(4-bromo-2-methoxyphenyl)acetate characterization Step 1: Characterize Waste Is it a halogenated organic compound? start->characterization segregate Step 2: Segregate into a dedicated 'Halogenated Organic Waste' container. characterization->segregate  Yes labeling Step 3: Label container with 'Hazardous Waste' and full chemical name. segregate->labeling accumulate Step 4: Store sealed container in a secondary-contained SAA. labeling->accumulate check_full Is container full or accumulation time limit reached? accumulate->check_full pickup Step 5: Arrange for pickup by licensed hazardous waste facility. check_full->pickup  Yes end_point Final Disposal: High-Temperature Incineration pickup->end_point

Caption: Disposal Decision Workflow for Halogenated Waste.

By internalizing this workflow, you not only ensure the safety of yourself and your colleagues but also uphold the rigorous standards of scientific research and environmental responsibility.

References

  • ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Bucknell University. (2016). WASTE MANAGEMENT. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • Vubiz. (2023, August 7). OSHA Toxic Chemical Handling and Exposure Procedures. Retrieved from [Link]

  • National Institutes of Health, Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Salute Safety. (n.d.). Chemical management and related OSHA regulations. Retrieved from [Link]

  • University of Chicago, Environmental Health and Safety. (n.d.). Safe Handling of Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]

  • Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-bromophenyl)acetate. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl bromoacetate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 2-(4-bromophenyl)acetate. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl bromoacetate. PubChem Compound Database. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 2-(4-METHOXYPHENYL)ACETATE | CAS 14062-18-1. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • ECHA. (n.d.). Annex XVII to REACH – Conditions of restriction. Retrieved from [Link]

  • Adinco. (n.d.). CHEMICAL RESISTANCE CHART. Retrieved from [Link]

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Handling

Mastering the Safe Handling of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate: A Guide for Laboratory Professionals

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 2-(4-bromo-2-methoxyphenyl)acetate. As there is no specific Sa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 2-(4-bromo-2-methoxyphenyl)acetate. As there is no specific Safety Data Sheet (SDS) publicly available for this exact compound, the following recommendations are expertly synthesized from the known hazards of closely related substituted phenylacetates and bromo-aromatic compounds. This approach ensures a robust and cautious safety protocol grounded in established chemical principles.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Ethyl 2-(4-bromo-2-methoxyphenyl)acetate, through its structural similarity to compounds like ethyl bromoacetate and other brominated phenylacetates, is presumed to be a hazardous substance. The primary concerns stem from its potential for:

  • Severe Skin and Eye Damage: Similar brominated organic esters are classified as causing severe skin burns and eye damage.[1] Contact can lead to immediate irritation, and in some cases, irreversible damage.

  • Acute Toxicity: Analogs like ethyl bromoacetate are known to be fatal if swallowed, in contact with skin, or if inhaled.[2] This high level of toxicity necessitates stringent containment and personal protection.

  • Respiratory Irritation: Vapors and mists are likely to be strong irritants to the respiratory tract.[3] Some related compounds are lachrymators, meaning they induce tearing.[2]

  • Combustibility: While not always highly flammable, many organic esters are combustible liquids that can form explosive vapor-air mixtures at elevated temperatures.[2][3]

These potential hazards form the basis for the stringent personal protective equipment (PPE) and handling protocols outlined below. Every step is designed to minimize exposure and mitigate risk.

Core Directive: Your Personal Protective Equipment (PPE) Mandate

When handling Ethyl 2-(4-bromo-2-methoxyphenyl)acetate, a comprehensive PPE ensemble is not just recommended, it is mandatory. The following table summarizes the required equipment, followed by a detailed explanation of each component's necessity.

Protection Area Required PPE Rationale
Respiratory NIOSH-approved respirator with organic vapor cartridges (full-face recommended)To prevent inhalation of potentially fatal vapors or mists.[1][2] A full-face respirator also provides primary eye and face protection.
Eye & Face Tightly fitting chemical safety goggles and a face shieldTo protect against splashes that can cause severe eye damage or blindness.[1][2][3] A face shield is required if not using a full-face respirator.
Hand Chemical-resistant gloves (e.g., Butyl rubber or Viton™)To prevent skin contact, which can be a route for fatal toxicity.[2] Always inspect gloves for integrity before use.
Body Flame-retardant and chemical-resistant lab coat or coverallsTo protect the skin from accidental splashes and contact.[1][2]
Footwear Closed-toe, chemical-resistant shoesTo protect feet from spills.
Causality in PPE Selection:
  • Respiratory Protection: The choice of a respirator with organic vapor cartridges is critical due to the compound's volatility and high inhalation toxicity. In situations where aerosols may be generated or ventilation is insufficient, a full-face respirator is essential.[1]

  • Eye and Face Protection: Given the severe eye damage potential of analogous compounds, standard safety glasses are insufficient.[3] Chemical goggles create a seal around the eyes, and a face shield provides a secondary barrier against splashes.

  • Hand Protection: Not all gloves offer the same level of protection. It is crucial to select gloves made from materials known to be resistant to halogenated organic compounds. Always double-check the glove manufacturer's compatibility charts.

  • Body Protection: A standard cotton lab coat will not suffice. A chemical-resistant and flame-retardant material is necessary to provide a meaningful barrier against this potentially corrosive and toxic substance.[1][2]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is paramount for safety. All operations should be conducted within a certified chemical fume hood.[2][4]

Preparation and Weighing:
  • Don Full PPE: Before entering the designated work area, ensure all required PPE is correctly worn.

  • Prepare the Work Area: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height. Have spill control materials readily available.

  • Weighing the Compound: If weighing a solid, do so on a tared weigh paper or in a sealed container within the fume hood. If it is a liquid, transfer it using a calibrated pipette or syringe. Avoid open transfers.

Reaction Setup and Execution:
  • Glassware Inspection: Thoroughly inspect all glassware for cracks or defects before use.

  • Controlled Addition: When adding the compound to a reaction vessel, do so slowly and in a controlled manner to avoid splashing.

  • Maintain Negative Pressure: Always work within the fume hood to ensure any vapors are immediately captured.

  • Heating and Stirring: Use a well-maintained stir plate and heating mantle. Do not use open flames.[2] Ensure any heated reaction is equipped with a condenser to prevent the release of volatile materials.

Logistical Plan: Spill and Disposal Management

Accidents can happen. A clear and practiced response plan is essential.

Emergency Spill Response Protocol:
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Isolate the Area: If safe to do so, close the fume hood sash and restrict access to the area.

  • Consult the SDS (for analogs): Refer to the SDS for ethyl bromoacetate or other close analogs for specific cleanup guidance.[2]

  • Cleanup (Trained Personnel Only): Only personnel trained in hazardous spill cleanup and wearing appropriate PPE should address the spill.

  • Absorb and Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Chemical Spill Response Workflow

SpillResponse spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size & Immediate Risk alert->assess small_spill Small & Contained Spill? assess->small_spill cleanup Trained Personnel with Full PPE Clean Up small_spill->cleanup Yes large_spill Large Spill or Uncontrolled Release small_spill->large_spill No absorb Absorb with Inert Material (e.g., Sand) cleanup->absorb collect Collect into Labeled Hazardous Waste Container absorb->collect decontaminate Decontaminate Area & Dispose of Materials collect->decontaminate report Report Incident decontaminate->report evacuate_lab Evacuate Laboratory Call Emergency Response large_spill->evacuate_lab evacuate_lab->report

Caption: Workflow for responding to a chemical spill.

Waste Disposal:

All waste containing Ethyl 2-(4-bromo-2-methoxyphenyl)acetate, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams.

  • Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[1][4] Under no circumstances should this material be disposed of down the drain.

By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with handling Ethyl 2-(4-bromo-2-methoxyphenyl)acetate, ensuring a safe environment for yourself and your colleagues.

References

  • CPAchem Ltd. (2024, August 28). Safety data sheet according to Regulation (EC) No 1907/2006. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Bromoacetate. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • MarkHerb. (n.d.). Safety Data Sheet. Retrieved from [Link]

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